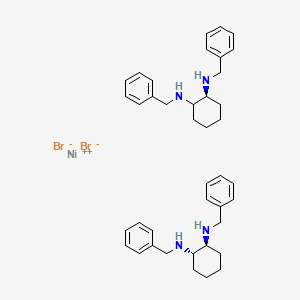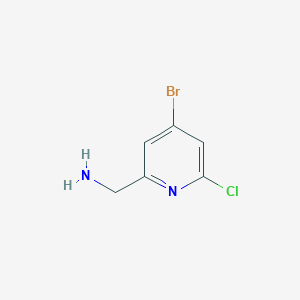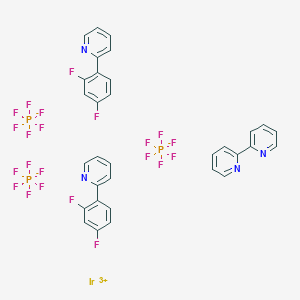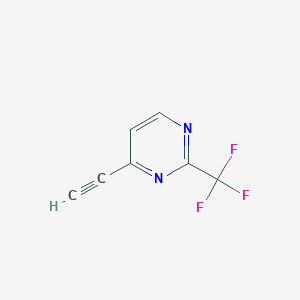
Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a complex organometallic compound featuring nickel as the central metal atom. This compound is characterized by its unique spirobi[cyclohexa] structure, which is stabilized by the presence of benzyl groups and bromine atoms. The compound’s intricate structure and the presence of nickel make it a subject of interest in various fields of scientific research, including catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] typically involves the following steps:
Formation of the Nickelacyclopentane Core: The initial step involves the reaction of nickel(II) bromide with a suitable ligand to form the nickelacyclopentane core.
Introduction of Benzyl Groups: Benzyl groups are introduced through a nucleophilic substitution reaction, where benzyl halides react with the nickelacyclopentane core.
Spirobi[cyclohexa] Formation: The spirobi[cyclohexa] structure is formed through a series of cyclization reactions, facilitated by the presence of the nickel center.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.
化学反応の分析
Types of Reactions
The compound (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions involve the reduction of the nickel center to a lower oxidation state.
Substitution: The benzyl and bromine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-protein interactions and enzyme mimetics.
Medicine
In medicine, the compound is being explored for its potential use in drug delivery systems and as a therapeutic agent due to its ability to coordinate with various biomolecules.
Industry
Industrially, the compound is used in the production of advanced materials, such as metal-organic frameworks and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism of action of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] involves the coordination of the nickel center with various substrates. The nickel center acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The spirobi[cyclohexa] structure provides a rigid framework that enhances the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
- (3as,7as)-7-bromo-2,2,3a-trimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole
- (3as,5ar,9as)-3,3a,4,5,5a,7,8,9-octahydro-6h-dicyclopenta[a,d]pentalen-6-one
- (3as,7ar)-3a,5,7a-trimethyl-1,3,3a,7a-tetrahydro-2-benzothiophene 2,2-dioxide
Uniqueness
The uniqueness of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] lies in its spirobi[cyclohexa] structure and the presence of multiple benzyl and bromine groups. These features provide enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C40H52Br2N4Ni |
|---|---|
分子量 |
807.4 g/mol |
IUPAC名 |
(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;(2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide |
InChI |
InChI=1S/2C20H26N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-22H,7-8,13-16H2;2*1H;/q;;;;+2/p-2/t19-,20?;19-,20-;;;/m00.../s1 |
InChIキー |
CENTUDXPINUWKT-BATKXJOTSA-L |
異性体SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-] |
正規SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11926799.png)
![(1R,5Z)-5-[2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B11926805.png)

![ethyl (1S,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11926813.png)
![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate](/img/structure/B11926819.png)




